3-(4-Isopropylphenoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-propan-2-ylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBQZLBKYGVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663039 | |
| Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-03-0 | |
| Record name | 3-[4-(1-Methylethyl)phenoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 3 4 Isopropylphenoxy Piperidine Derivatives
Systematic Modifications on the Piperidine (B6355638) Ring System
The piperidine ring is a common motif in many biologically active compounds and offers multiple avenues for structural modification to probe and enhance ligand-target interactions.
Influence of Positional Isomerism and Stereochemical Configuration
The spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. For 3-(4-isopropylphenoxy)piperidine derivatives, both the position of the phenoxy substituent on the piperidine ring and the stereochemistry of any chiral centers play a pivotal role.
The attachment of the phenoxy group at the 3-position of the piperidine ring is a key feature. Altering this position to the 2- or 4-position would significantly change the molecule's three-dimensional shape, thereby affecting its fit within a biological target's binding site.
Furthermore, the introduction of substituents on the piperidine ring can create chiral centers, leading to enantiomers or diastereomers with potentially different pharmacological profiles. It is a well-established principle in medicinal chemistry that the stereochemistry of chiral centers is crucial for activity. For instance, in a series of phenyl piperidine derivatives developed as CCR2 antagonists, the stereochemical configuration of a 1,3-substituted cyclopentylamine (B150401) linker was critical, with the (1S,3R)-configuration showing markedly higher affinity for the human CCR2 receptor than the (1R,3S)-configuration. nih.gov This highlights the sensitivity of receptor binding to the precise 3D arrangement of the molecule. Similarly, studies on other piperidine-containing compounds have shown that different enantiomers can exhibit varied affinities for their targets. taylorandfrancis.com
Table 1: Influence of Stereochemistry on Receptor Affinity in Piperidine Derivatives
| Compound Class | Stereoisomer | Relative Affinity | Target |
|---|---|---|---|
| Phenyl Piperidine Derivative | (1S,3R)-cyclopentylamine linker | High | hCCR2 |
| Phenyl Piperidine Derivative | (1R,3S)-cyclopentylamine linker | Low | hCCR2 |
| Amino triazolo-pyrimidine | (2s, 5r) methyl-piperidine | High | A2A/A2B ARs |
N-Substitutions and Heteroatom Incorporations within the Piperidine Ring
The nitrogen atom of the piperidine ring is a primary site for modification. The nature of the substituent on this nitrogen can profoundly influence a compound's properties, including its basicity (pKa), lipophilicity, and ability to form hydrogen bonds. These factors, in turn, affect target binding, selectivity, and pharmacokinetic parameters like absorption and metabolism.
N-alkylation and N-arylation are common strategies. For example, in the development of MALT1 inhibitors, N-aryl-piperidine-4-carboxamides were synthesized, where the nitrogen of the amide group was found to form a critical hydrogen bond within the protein's hydrophobic pocket. researchgate.net The synthesis of N-alkyl and N-aryl piperazine (B1678402) derivatives has also been explored to modulate antimicrobial activity. nih.gov
Incorporating additional heteroatoms into the piperidine ring, thereby creating analogues like piperazines or morpholines, is another strategic modification. Piperazine derivatives, for instance, contain a second nitrogen atom, which can alter the compound's polarity and hydrogen bonding capacity, often leading to different pharmacological effects. wikipedia.org These modifications can be crucial for optimizing a compound's interaction with its biological target and improving its drug-like properties.
Chemical Space Exploration of the Isopropylphenoxy Moiety
The isopropylphenoxy portion of the molecule is critical for its interaction with the target, often fitting into a hydrophobic pocket of a receptor or enzyme.
Alterations to the Isopropyl Group and its Impact on Ligand-Target Interaction
The isopropyl group is a small, branched alkyl group that contributes to the lipophilicity of the molecule. Its size and shape are often optimized to fit into a specific hydrophobic pocket of the target protein. Modifications to this group can have a significant impact on binding affinity.
One common strategy for modifying such a group is bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that can produce broadly similar biological effects. ajptr.comufrj.br The goal of such a replacement is to create a new molecule with similar or improved biological properties, potentially enhancing potency, reducing toxicity, or altering pharmacokinetics. cambridgemedchemconsulting.com
A classic bioisosteric replacement for an isopropyl group is a cyclopropyl (B3062369) group. drugdesign.org The cyclopropyl ring is conformationally constrained and has a similar size to the isopropyl group, but with different electronic properties. This subtle change can sometimes lead to improved binding or metabolic stability. Other potential bioisosteres for the isopropyl group could include a trifluoromethyl group or a simple ethyl or t-butyl group, each of which would alter the steric bulk and electronics in a distinct way.
Table 2: Potential Bioisosteric Replacements for the Isopropyl Group
| Original Group | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Isopropyl | Cyclopropyl | Similar size, altered electronics, conformational rigidity |
| Isopropyl | Trifluoromethyl | Increased steric bulk and electron-withdrawing character |
Substituent Effects on the Phenyl Ring and their Pharmacological Consequences
The position of the substituent on the phenyl ring is crucial, as it determines the directionality of its interaction within the binding pocket. rsc.org For example, in a series of 4-oxypiperidine ethers, substitution at the para-position of the aromatic ring was found to enhance histamine (B1213489) H3 receptor antagonistic activity. nih.gov The introduction of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or electron-donating groups like methoxy (B1213986) can alter the electronic distribution of the phenoxy ring, potentially affecting pi-pi stacking interactions or hydrogen bond accepting/donating capabilities. For instance, in the synthesis of piperidine derivatives, strong electron-releasing substituents like a methoxy group on the aryl ring were found to influence the outcome of cyclization reactions. nih.gov
Linker Chemistry and its Influence on Biological Activity and Selectivity
The ether linkage in this compound connects the piperidine and phenoxy moieties. The nature of this linker is critical for maintaining the optimal distance and relative orientation between these two key pharmacophoric elements.
Modifications to the ether linker, such as changing its length or rigidity, can have a profound impact on biological activity. For example, replacing a flexible alkyl linker with a more rigid moiety has been shown to result in higher affinity ligands for the H3 receptor. nih.gov In studies of antitubercular drugs, various ether linker analogues were synthesized, with extended linkers like propynyloxy (B15346420) providing greater potency against replicating M. tuberculosis. researchgate.net The ether oxygen atom itself can be important, potentially acting as a hydrogen bond acceptor. For example, in 4-oxypiperidine ethers, the ether oxygen was proposed to form a hydrogen bond with a tyrosine residue in the binding site. nih.gov
Replacing the ether linker with other functionalities, such as an ester, amide, or a simple carbon chain, would create a new class of compounds with different chemical properties and potentially different biological activities and selectivities. These changes would alter the molecule's flexibility, polarity, and metabolic stability.
Table 3: Common Linker Modifications and Their Potential Consequences
| Linker Modification | Potential Effect on Properties |
|---|---|
| Increase linker length | Altered distance between pharmacophores, potential for new interactions |
| Decrease linker length | Constrained conformation, potential loss of key interactions |
| Increase linker rigidity (e.g., introduce double/triple bonds) | Reduced conformational flexibility, may lock in an active conformation |
Rational Design Principles for Enhanced Target Interaction and Selectivity
The rational design of ligands based on the 3-phenoxypiperidine (B126653) scaffold is a nuanced process, balancing steric, electronic, and conformational factors to achieve high affinity and selectivity for a specific monoamine transporter. The key structural components that can be systematically modified are the piperidine ring, the ether linkage, and the phenoxy group.
Influence of Substituents on the Phenoxy Ring:
The nature and position of substituents on the phenoxy ring play a critical role in determining both the potency and selectivity of these compounds for monoamine transporters. Research on analogous series of compounds, such as meperidine and 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, demonstrates that modifications to this aromatic ring system significantly impact target engagement. miami.educhemrxiv.org
For instance, in a series of meperidine analogs, the introduction of substituents on the phenyl ring markedly influenced their potency and selectivity. It was generally observed that these analogs displayed a preference for the serotonin (B10506) transporter. Specifically, the 3,4-dichloro substituted analog emerged as the most potent ligand for the dopamine (B1211576) transporter within its series. miami.edu This highlights the principle that electron-withdrawing groups and their specific placement can enhance affinity for certain transporters.
In a different series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs designed as dopamine D4 receptor antagonists, various substitutions on the phenoxy group led to significant variations in binding affinity. The data below illustrates how different substituents on the phenoxy ring can modulate potency.
| Compound | Phenoxy Substitution | Binding Affinity (Ki, nM) for D4 Receptor |
| 8a | 4-fluorophenoxy | Similar to reference compound |
| 8b | 3,4-difluorophenoxy | 5.5 |
| 8c | 3-methylphenoxy | 13 |
| 9j | 4-cyanophenoxy | 1.7 |
| 9k | 3,4-difluorophenoxy | 2.7 |
| 9l | 4-fluoro-3-methylphenoxy | 6.5 |
| 9m | 4-cyano-3-fluorophenoxy | 21 |
This data is derived from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives and is presented to illustrate the electronic and positional effects of phenoxy substituents on receptor affinity. chemrxiv.org
From this data, several design principles can be inferred:
Electron-withdrawing groups: The high potency of compounds with cyano (9j) and difluoro (8b, 9k) substitutions suggests that electron-withdrawing groups on the phenoxy ring are beneficial for strong receptor binding.
Positional Isomerism: The difference in affinity between 3,4-difluorophenoxy (9k) and other fluorinated analogs underscores the importance of the substitution pattern.
Steric and Electronic Synergy: The combination of a fluoro and a methyl group (9l) also results in a potent compound, indicating a complex interplay of steric and electronic factors. The 4-isopropyl group in the titular compound, this compound, would introduce a bulky, lipophilic, and weakly electron-donating group at the para position, which would be expected to significantly influence its binding profile, potentially favoring one transporter over others based on the topology of the binding pocket.
Role of the Piperidine Ring and its Substituents:
The piperidine ring serves as a crucial scaffold, and its conformation and substituents are key determinants of biological activity. In many monoamine transporter ligands, the nitrogen atom of the piperidine ring is protonated at physiological pH, forming a critical interaction with an acidic residue (e.g., an aspartate) in the transporter's binding site.
Further modifications, such as the introduction of substituents on the piperidine ring itself, can modulate selectivity. For example, studies on other piperidine-based monoamine transporter inhibitors have shown that the stereochemistry of substituents on the piperidine ring can dramatically switch selectivity between DAT/NET and SERT. This emphasizes that the three-dimensional arrangement of the molecule is paramount for selective recognition by the target protein.
The Ether Linkage:
The ether linkage in 3-phenoxypiperidine derivatives provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket of the transporter. The length and nature of the linker between the piperidine and the aromatic system are known to be critical parameters in the design of transporter ligands. While the ether linkage is a common motif, other functionalities could be explored to alter the geometric and electronic properties of the molecule, thereby fine-tuning its interaction with the target.
Substitution on the phenoxy ring will be a primary driver of potency and selectivity. The isopropyl group's size and lipophilicity will be a major factor.
Modifications to the piperidine nitrogen, such as N-alkylation, will likely impact affinity across all monoamine transporters.
The stereochemistry at the 3-position of the piperidine ring will be a critical determinant of selectivity.
Further detailed studies, including computational modeling and the synthesis and biological evaluation of a focused library of analogs, would be necessary to fully elucidate the SAR for this specific compound class and to rationally design derivatives with enhanced target interaction and selectivity.
In Vitro Pharmacological Profiling and Molecular Target Engagement Studies
Enzyme Inhibition Studies
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
3-(4-Isopropylphenoxy)piperidine, identified by the research code ARN19702, is a potent, selective, and reversible inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). researchgate.netresearchgate.netnih.gov NAAA is a cysteine hydrolase responsible for the degradation of bioactive lipid amides, most notably the anti-inflammatory and analgesic compound palmitoylethanolamide (PEA). nih.gov By inhibiting NAAA, ARN19702 effectively prevents the breakdown of PEA, thereby enhancing its endogenous signaling. nih.gov
In vitro studies have quantified the inhibitory potency of ARN19702 against the human form of the NAAA enzyme. These assays determined a median inhibitory concentration (IC50) value of 230 nM. researchgate.netresearchgate.net The mechanism of inhibition is non-covalent, which contributes to its reversible nature. nih.govacs.org This selective inhibition of NAAA is the primary mechanism through which ARN19702 exerts its pharmacological effects. researchgate.net
Inhibitory Activity of ARN19702 on NAAA
| Compound | Target Enzyme | Species | IC50 (nM) | Inhibition Type |
|---|
Histamine (B1213489) H3 Receptor (H3R) Modulation
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govnih.gov Compounds targeting this receptor can have significant effects on cognitive and wakefulness-promoting processes. A comprehensive review of the pharmacological profile of this compound does not indicate significant modulatory activity at the histamine H3 receptor. Its primary activity is highly selective for the NAAA enzyme.
Aspartic Peptidase Inhibition
Aspartic peptidases, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), are a class of enzymes involved in various physiological and pathological processes, including the production of amyloid-β peptides in Alzheimer's disease. nih.govrsc.orgnih.gov Based on available research, this compound has not been identified as an inhibitor of BACE-1 or other aspartic peptidases. The selectivity of ARN19702 for NAAA suggests it does not have significant off-target effects on this class of enzymes.
Exploration of Other Enzyme Targets (e.g., Sphingosine Kinase 1 (SphK1), Fatty Acid Biosynthesis Enzymes)
Further studies into the selectivity profile of this compound have explored its potential interaction with other enzyme systems. Sphingosine Kinase 1 (SphK1) is a lipid kinase involved in cell proliferation and inflammation, making it a target for various therapeutic areas. Enzymes involved in fatty acid biosynthesis are also critical for cellular function. There is no current scientific evidence to suggest that this compound significantly inhibits SphK1 or key enzymes in the fatty acid biosynthesis pathway. Its pharmacological actions are considered to be specifically mediated through NAAA inhibition.
Receptor Binding Assays and Ligand Selectivity Profiling
Neurotransmitter Receptor Systems (e.g., Dopaminergic, Serotoninergic, Noradrenergic Pathways)
To ensure that the effects of this compound are due to its intended target, its selectivity is often evaluated against a panel of common neurotransmitter receptors. These panels typically include receptors within the dopaminergic, serotoninergic, and noradrenergic systems, which are frequent off-targets for centrally acting drugs. The high selectivity of ARN19702 for NAAA implies a lack of significant affinity for these major neurotransmitter receptors. Detailed screening data from published literature does not indicate any potent, direct binding or modulatory activity at dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) receptor subtypes, underscoring the specific nature of its pharmacological profile.
Cellular Target Identification and Pathway Modulation
Investigation of Intracellular Signaling Pathways
Piperine has been reported to interact with several key signaling pathways involved in cellular processes. nih.gov Studies have indicated its ability to modulate pathways such as:
NF-κB Signaling: Piperine has been shown to down-regulate the NF-κB signaling pathway in various cell lines. nih.gov
PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, has also been identified as a target of piperine. nih.gov
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be influenced by piperine. nih.gov
These interactions often lead to downstream effects such as the induction of apoptosis through the activation of caspases. nih.gov While these findings for piperine are illustrative of the potential for piperidine-containing compounds to modulate intracellular signaling, dedicated research is required to determine if this compound engages with these or other pathways.
Reactive Intermediate Formation and Biomolecular Interactions (e.g., DNA Alkylation, Cross-linking)
There is no direct evidence to suggest that this compound forms reactive intermediates that lead to DNA alkylation or cross-linking. The metabolism of piperidine-containing compounds can proceed through various enzymatic pathways, and the potential for the formation of reactive species would depend on the specific metabolic fate of the molecule .
Generally, the interaction of piperidine (B6355638) derivatives with DNA has been explored in other contexts. Some studies have investigated highly functionalized piperidines and their interaction with calf thymus DNA (ctDNA). nih.govresearchgate.net These interactions are often non-covalent, with intercalation being a common binding mode. nih.govresearchgate.net Spectroscopic techniques are typically used to evaluate these interactions. nih.govresearchgate.net
It is important to distinguish these non-covalent interactions and ligand effects from direct covalent modification of DNA through alkylation or cross-linking by a reactive intermediate of the compound itself. To date, no studies have reported such a mechanism for this compound.
Preclinical in Vivo Efficacy Studies in Non Human Models
Evaluation in Animal Models of Disease Pathophysiology (e.g., Inflammatory Conditions, Neurological Disorders)
No studies were found that evaluated the efficacy of 3-(4-Isopropylphenoxy)piperidine in animal models of inflammatory conditions or neurological disorders. While research exists for other piperidine (B6355638) derivatives, demonstrating a range of biological activities, this information is not directly applicable to the specific compound .
Behavioral and Neuropharmacological Assessments in Rodent Models
There is no available data from behavioral and neuropharmacological assessments of this compound in rodent models. Such studies would be essential to characterize the compound's potential effects on the central nervous system, including its impact on motor function, cognition, and affective states.
Proof-of-Concept Studies in Alternative Biological Systems (e.g., Galleria mellonella model)
A search for proof-of-concept studies of this compound in alternative biological systems, such as the Galleria mellonella larvae model, which is often used to assess the in vivo efficacy of antimicrobial agents, yielded no results.
Computational and Theoretical Approaches in 3 4 Isopropylphenoxy Piperidine Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a foundational computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 3-(4-isopropylphenoxy)piperidine, this method is crucial for hypothesizing its binding mode within a receptor's active site, thereby informing structure-activity relationships (SAR) and guiding the design of new analogues.
Molecular docking simulations are employed to place this compound into the three-dimensional structure of a target protein. The process reveals how the ligand fits within the binding pocket and identifies the specific amino acid residues that form key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
For example, in studies of similar piperidine-based ligands targeting the sigma-1 receptor (S1R), a common target for this scaffold, docking studies have revealed critical interactions. The protonated nitrogen atom of the piperidine (B6355638) ring frequently forms a salt bridge with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) within the binding site. nih.govrsc.org Research on piperidine/piperazine (B1678402) compounds targeting the S1R has highlighted bidentate salt bridge interactions with both Glu172 and Asp126, as well as π-cation interactions with residues like Phe107. nih.gov The phenoxy group of the ligand typically occupies a hydrophobic pocket, interacting with nonpolar residues.
These analyses are vital for understanding the structural basis of affinity and selectivity. By identifying which residues are critical for binding, researchers can predict how modifications to the this compound scaffold—such as altering the substitution on the phenyl ring or the piperidine core—might enhance or diminish binding affinity.
Table 1: Representative Key Residue Interactions for Piperidine Scaffolds in a Receptor Binding Site This table is illustrative, based on findings for similar compounds, and shows the types of interactions that would be analyzed for this compound.
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) | Reference |
| Salt Bridge / Ionic | Protonated Piperidine Nitrogen | Aspartic Acid (e.g., Asp126), Glutamic Acid (e.g., Glu172) | nih.gov |
| Hydrogen Bond | Piperidine Nitrogen (as donor) | Glutamic Acid (e.g., Glu172) | nih.gov |
| π-Cation | Protonated Piperidine Ring | Phenylalanine (e.g., Phe107) | nih.gov |
| Hydrophobic | Isopropylphenoxy Group | Leucine, Valine, Phenylalanine | nih.gov |
Virtual screening uses computational methods to search vast libraries of compounds to identify those that are most likely to bind to a drug target. Starting with a known active scaffold like this compound, a technique known as "scaffold hopping" can be employed. nih.gov This ligand-based method searches for molecules that may have a different core structure but present a similar 3D arrangement of key pharmacophoric features (e.g., the hydrophobic group, the hydrogen bond acceptor/donor).
The process involves creating a 3D model of the essential features of this compound and using it to screen databases containing millions of virtual compounds. nih.govnih.gov This approach can identify structurally novel hits that retain the desired biological activity but may possess improved properties, such as better pharmacokinetics or reduced off-target effects. nih.gov Modern virtual screening campaigns often integrate deep learning and AI models to predict antibacterial activity or other properties, significantly improving the hit rate over traditional screening methods. biorxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. rsc.org MD simulations are used to assess the stability of the predicted docking pose and to explore the conformational flexibility of both the ligand and the protein. nih.gov
In a typical MD study, the docked complex of this compound and its target receptor is placed in a simulated physiological environment (water, ions). The movements of all atoms are then calculated over a period, often nanoseconds to microseconds. A stable binding pose is indicated if the ligand remains in the binding pocket without significant deviation. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are calculated to quantify this stability. nih.gov These simulations can reveal crucial information that static models cannot, such as the role of water molecules in mediating interactions and the subtle conformational changes the protein undergoes to accommodate the ligand. lu.seresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of analogues based on the this compound scaffold, a QSAR model can be built to predict the potency of newly designed compounds.
The process involves calculating a set of molecular descriptors for each analogue. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors derived from the molecule's spatial arrangement (e.g., molecular shape, electrostatic fields). nih.govyoutube.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate a mathematical equation that relates these descriptors to the measured biological activity (e.g., IC₅₀). nih.govnih.govresearchgate.net
A robust QSAR model, validated through internal and external statistical tests (e.g., r², q²), can be a powerful predictive tool. nih.govnih.gov It can highlight which structural features are most important for activity. For instance, a model might reveal that increased hydrophobicity at the para-position of the phenoxy ring enhances potency, while steric bulk on the piperidine ring is detrimental. This insight allows medicinal chemists to prioritize the synthesis of the most promising candidates. nih.gov
Table 2: Typical Statistical Parameters for a 3D-QSAR Model This table presents common validation metrics used to assess the reliability of a QSAR model.
| Parameter | Description | Favorable Value | Reference |
| r² (Coefficient of Determination) | Measures the fitness of the training set data to the regression line. | > 0.8 | nih.gov |
| q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model (often via leave-one-out). | > 0.5 | nih.gov |
| r²pred (Predictive r²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 | nih.gov |
| F-value | F-test statistic indicating the statistical significance of the model. | High value | nih.gov |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value | nih.govresearchgate.net |
De Novo Design and Generative Artificial Intelligence Models for Novel Scaffold Generation (e.g., 3D-Scaffold)
De novo design aims to create entirely new molecules from scratch, rather than by modifying existing ones. Modern approaches heavily leverage artificial intelligence (AI) and generative models. These models can learn the underlying rules of chemical structure and binding from vast datasets of known molecules and protein targets. youtube.com
Theoretical Studies on Enzyme Inhibition Kinetics and Mechanism Characterization
When the target of this compound is an enzyme, computational methods can be used to study the kinetics and mechanism of its inhibition. nih.gov While experimental assays provide data on inhibition constants (e.g., IC₅₀, Kᵢ), theoretical studies help to explain how and why the inhibition occurs at a molecular level. researchgate.net
Computational approaches can model the entire binding process, providing insights into the thermodynamics (binding free energy) and kinetics (association and dissociation rates). lu.selu.se Methods like free energy perturbation (FEP) can calculate the relative binding affinities of different analogues with high accuracy. Understanding the energetics of binding—including factors like the desolvation penalty and the conformational entropy of the ligand and protein—is crucial for rational drug design. lu.senih.gov By combining molecular docking and dynamics with quantum mechanics calculations, researchers can characterize the transition states of enzymatic reactions and understand how an inhibitor like this compound interferes with this process, providing a complete theoretical picture of its mechanism of action.
In Vitro Metabolic Stability and Biotransformation Pathways
Identification of Phase I Metabolites (e.g., Hydroxylation, N-Dealkylation, Ring Opening)
Phase I reactions introduce or unmask functional groups on the parent molecule. For a compound with the structure of 3-(4-Isopropylphenoxy)piperidine, several metabolic transformations are anticipated based on the metabolism of other piperidine-containing therapeutic agents. nih.govnih.gov The primary routes for alicyclic amines like piperidines include hydroxylation, N-dealkylation, and ring-opening reactions. nih.gov
Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group. Potential sites on this compound include the isopropyl group, the phenyl ring, and the piperidine (B6355638) ring itself.
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a common and often major metabolic pathway catalyzed by cytochrome P450 enzymes. nih.govsemanticscholar.org The process involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously breaks down to form a dealkylated amine and an aldehyde. nih.govsemanticscholar.org
Ring Opening: The piperidine ring itself can undergo oxidative cleavage, leading to more linear and polar metabolites.
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism. nih.govyoutube.com Studies on various piperidine-containing drugs have shown that multiple CYP isoenzymes are often involved. doi.org The most significant contributors to the metabolism of such compounds are typically CYP3A4 and CYP2D6, with other isoforms like CYP2C19, CYP1A1, and CYP1A2 also potentially playing a role. nih.govdoi.org For many 4-aminopiperidine (B84694) drugs, CYP3A4 is the major isoform responsible for their N-dealkylation. nih.gov The specific enzymes involved in the metabolism of this compound would be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes. doi.org
Table 1: Key Cytochrome P450 Isoenzymes and Their Role in Drug Metabolism
| Isoenzyme | General Role & Common Substrates | Anticipated Role for this compound |
|---|---|---|
| CYP3A4 | Metabolizes approximately 40-50% of clinical drugs, including many alicyclic amines. nih.govnih.gov | Likely a major contributor to oxidative metabolism, including hydroxylation and N-dealkylation. nih.govdoi.org |
| CYP2D6 | Metabolizes a wide range of drugs, including many with amine structures. | A significant potential contributor, particularly for hydroxylation and N-dealkylation pathways. nih.govdoi.org |
| CYP2C19 | Contributes to the metabolism of various drug classes. | May play a secondary role in the compound's metabolism. doi.org |
| CYP1A2 | Involved in the metabolism of aromatic and heterocyclic amines. | Could contribute, especially to the oxidation of the aromatic ring. doi.org |
This table is illustrative and based on general principles of drug metabolism.
Besides the CYP450 system, other enzymes can contribute to Phase I metabolism. Aldehyde oxidase (AOX), a cytosolic molybdo-flavoenzyme, is known to oxidize aza-heterocycles. nih.gov Given that piperidine is a heterocyclic structure, AOX could potentially be involved in its metabolism, although CYP enzymes are generally the primary drivers for such compounds. nih.gov AOX's role often becomes more prominent for drugs designed to avoid CYP450 metabolism. nih.gov
Characterization of Phase II Metabolites (e.g., Glucuronidation, Sulfation)
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. numberanalytics.com For this compound, once a hydroxyl group has been introduced via Phase I hydroxylation, it becomes a substrate for Phase II enzymes. nih.gov
Glucuronidation: This is one of the most common Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). numberanalytics.comnih.gov A glucuronic acid moiety is attached to a hydroxylated metabolite, forming a highly polar glucuronide conjugate that can be readily eliminated. nih.govarkat-usa.org
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group to a hydroxylated metabolite. numberanalytics.comnih.gov This pathway is particularly important for phenolic compounds. numberanalytics.comnih.gov If the phenyl ring of this compound is hydroxylated, the resulting phenol (B47542) would be a prime substrate for sulfation. nih.gov
Table 2: Common Phase II Conjugation Reactions
| Reaction | Enzyme Family | Endogenous Substrate | Resulting Metabolite |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Glucuronide conjugate |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate conjugate |
This table summarizes major Phase II pathways relevant to hydroxylated metabolites.
Utilization of In Vitro Models for Metabolic Stability Assessment (e.g., Human Liver Microsomes, Liver Cytosol)
The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile. In vitro models are essential for this assessment. nih.gov
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from the liver and are a standard tool for metabolic studies. nih.gov They contain a rich concentration of Phase I (CYP) and Phase II (UGT) enzymes. nih.gov Incubating this compound with HLMs in the presence of necessary cofactors (like NADPH for CYPs) allows for the determination of its metabolic rate. mdpi.comnih.gov Key parameters derived from these experiments are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together indicate whether a compound is metabolized slowly or rapidly. mdpi.com
Liver Cytosol: The cytosolic fraction of liver cells is used to study the contribution of cytosolic enzymes like aldehyde oxidase (AOX). nih.gov
Table 3: Example of Metabolic Stability Data from an HLM Assay
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
|---|---|---|---|
| Hypothetical Piperidine A | 23.8 | 34 | Intermediate |
| Hypothetical Piperidine B | > 60 | < 11.5 | Stable (Low Clearance) |
| Hypothetical Piperidine C | < 10 | > 70 | Labile (High Clearance) |
This table provides example data to illustrate the classification of metabolic stability based on parameters obtained from HLM experiments. mdpi.com
Influence of Structural Modifications on Metabolic Liability and Stability
Modifying a molecule's structure is a key strategy in drug discovery to optimize its metabolic profile. For a compound like this compound, several modifications could alter its stability:
Piperidine Ring Modification: Replacing the piperidine ring with bioisosteres, such as azaspiro[3.3]heptanes, can significantly impact metabolic stability, sometimes improving it and other times decreasing it. researchgate.net In some chemical series, replacing a piperazine (B1678402) ring with a piperidine has been shown to improve metabolic stability in rat liver microsomes. nih.gov
Blocking Metabolic Hotspots: Identifying the primary sites of metabolism ("hotspots") allows for targeted modifications. For example, if a specific position on the phenyl ring is rapidly hydroxylated, introducing a fluorine atom at that position can block the reaction and enhance the compound's metabolic half-life.
Altering N-Substituents: The nature of any alkyl group on the piperidine nitrogen dramatically influences the rate of N-dealkylation. nih.govnih.gov
Fraction Unbound Determination in In Vitro Systems for Clearance Prediction
To extrapolate in vitro clearance data to a prediction of in vivo clearance, it is essential to account for the binding of the compound to proteins and other macromolecules in the in vitro system. nih.gov The "free drug theory" states that only the unbound fraction of a drug is available to interact with metabolic enzymes. nih.govnih.gov
The fraction unbound in the incubation (fu) is a crucial correction factor. nih.gov For studies using microsomes, this is termed fu,mic. nih.gov Equilibrium dialysis is a common and reliable method to determine fu,mic. In this technique, the microsomal suspension containing the drug is placed on one side of a semi-permeable membrane, with buffer on the other. At equilibrium, the concentration of the drug in the buffer represents the free concentration, allowing for the calculation of the unbound fraction. nih.gov Accurately determining this value is critical for the reliability of in vitro-in vivo extrapolation (IVIVE). nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methoxyeticyclidine |
| 4-aminopiperidine |
| Amitriptyline |
| Citalopram |
| Desmipramine |
| Imipramine |
| Ketamine |
| Norketamine |
| Nortriptyline |
| Phencyclidine |
| Aldehyde |
| Glucuronic acid |
| Formaldehyde |
Future Directions and Emerging Research Avenues for 3 4 Isopropylphenoxy Piperidine
Exploration of Novel Therapeutic Applications beyond Current Indications
The versatility of the piperidine (B6355638) ring allows for its incorporation into a wide array of molecules with diverse biological activities. encyclopedia.pubijnrd.org Researchers are actively exploring the potential of 3-(4-isopropylphenoxy)piperidine and its analogs for new therapeutic uses beyond their initial areas of investigation.
One significant area of exploration is in the treatment of cancer . encyclopedia.pubnih.gov Piperidine derivatives have been investigated as potential anticancer agents, with some showing the ability to induce apoptosis in cancer cells and inhibit tumor growth. nih.gov For instance, certain spirooxindolopyrrolidine-embedded piperidinones have demonstrated cytotoxicity against tumor cells. nih.gov The structural features of this compound could be optimized to target specific pathways involved in cancer progression.
Another promising field is the development of treatments for neurodegenerative diseases like Alzheimer's. encyclopedia.pubajchem-a.com Piperidine derivatives are being investigated as multi-targeted agents for Alzheimer's disease, with some analogs showing potent inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com The this compound scaffold could be modified to enhance blood-brain barrier permeability and target specific receptors implicated in neurodegeneration.
Furthermore, the potential for developing novel analgesics for neuropathic pain is an active area of research. encyclopedia.pub The structural similarities to other centrally acting agents suggest that derivatives of this compound could be designed to modulate pain pathways.
Development of More Efficient and Sustainable Synthetic Routes for Complex Analogues
The synthesis of complex piperidine analogs is crucial for exploring their therapeutic potential. nih.govnih.gov Current research focuses on developing more efficient and environmentally friendly synthetic methods. ajchem-a.com
Modern synthetic strategies are moving away from traditional multi-step processes towards more streamlined approaches. Key areas of development include:
Catalyst-free and green synthesis : Researchers are developing methods that utilize water as a solvent and avoid the need for catalysts, making the process more environmentally benign. ajchem-a.com
Multi-component reactions : These reactions allow for the construction of complex molecules in a single step from multiple starting materials, increasing efficiency. nih.gov
Flow chemistry : This technique offers improved safety, scalability, and reproducibility for the synthesis of piperidine derivatives.
Stereoselective synthesis : The development of methods to produce specific stereoisomers is critical, as different isomers can have vastly different biological activities. nih.gov
These advancements will facilitate the creation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies.
| Synthetic Approach | Description | Potential Advantages |
| Green Synthesis | Utilizes environmentally friendly solvents and reagents. ajchem-a.com | Reduced waste, lower environmental impact. ajchem-a.com |
| Multi-component Reactions | Combines three or more reactants in a single step. nih.gov | Increased efficiency, reduced reaction time. nih.gov |
| Flow Chemistry | Continuous reaction process in a tube or pipe. | Enhanced safety, scalability, and control. |
| Stereoselective Synthesis | Produces a specific stereoisomer of a chiral molecule. nih.gov | Allows for the study of isomer-specific activity and reduces potential side effects. nih.gov |
Integration of Multi-Omics Data for a Deeper Understanding of Biological Responses
To fully understand the biological effects of this compound and its analogs, researchers are integrating data from various "omics" fields, including genomics, proteomics, and metabolomics. This multi-omics approach provides a holistic view of the cellular response to a compound.
By analyzing changes in gene expression, protein levels, and metabolic pathways, scientists can identify the specific molecular targets and signaling cascades affected by the compound. This detailed understanding of the mechanism of action is crucial for optimizing drug candidates and identifying potential biomarkers for efficacy and safety. For example, inhibiting salt-inducible kinases (SIKs) can reprogram immune cells to an anti-inflammatory state, a process that can be studied using multi-omics to understand the downstream effects on cytokine production. acs.org
Advancement of Computational Methodologies for Highly Predictive Drug Design
Computational tools are playing an increasingly vital role in the design and optimization of new drug candidates. archive.org For this compound, these methods can accelerate the discovery of potent and selective analogs.
Key computational approaches include:
Molecular Docking : This technique predicts how a molecule binds to a specific protein target, helping to identify compounds with high affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of activity for novel molecules. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic interactions between a drug and its target, helping to understand binding stability. nih.govresearchgate.net
These computational methods, combined with experimental data, create a powerful feedback loop for iterative drug design, leading to the development of more effective and safer medicines.
| Computational Method | Application in Drug Design |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. nih.govnih.gov |
| QSAR | Relates chemical structure to biological activity to predict the potency of new compounds. researchgate.net |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand dynamic interactions. nih.govresearchgate.net |
Detailed Investigation of Stereoisomer-Specific Pharmacological Profiles and Metabolic Fates
The presence of chiral centers in the this compound structure means it can exist as different stereoisomers. nih.gov It is well-established in pharmacology that stereoisomers can have significantly different biological activities, pharmacokinetic properties, and toxicological profiles. slideshare.net
Therefore, a critical area of future research is the detailed investigation of the individual stereoisomers of this compound and its analogs. This involves:
Enantioselective synthesis : Developing methods to synthesize each stereoisomer in its pure form. nih.gov
Pharmacological profiling : Evaluating the biological activity of each isomer separately to identify the "eutomer" (the more active isomer) and the "distomer" (the less active or inactive isomer).
Metabolic studies : Investigating the metabolic fate of each isomer to understand how they are processed in the body, which can impact their efficacy and safety.
For some piperidine derivatives, it has been found that the stereochemistry at certain positions does not play a critical role in receptor interactions. nih.gov However, for many drugs, such as methylphenidate, one isomer is primarily responsible for the desired pharmacological effects. wikipedia.org A thorough understanding of the stereoisomer-specific properties of this compound will be essential for its potential development as a therapeutic agent.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to mitigate inhalation risks.
- Storage: Store in airtight containers away from strong oxidizers and heat sources.
- Emergency Measures: For spills, neutralize with inert absorbents and dispose per hazardous waste regulations .
What advanced techniques are suitable for analyzing polymorphic forms of this compound?
Advanced Research Question
Polymorphism can be studied using:
- X-ray Powder Diffraction (XRPD): To identify crystalline phases.
- Differential Scanning Calorimetry (DSC): To detect thermal transitions (e.g., melting points of polymorphs).
- Solubility Studies: Assess bioavailability differences between forms.
For bioactive derivatives, correlate polymorph stability with in vitro/in vivo efficacy using pharmacokinetic assays .
How can purification challenges post-synthesis be systematically addressed?
Basic Research Question
- Impurity Removal: Use gradient elution in flash chromatography (silica gel, ethyl acetate/hexane).
- Recrystallization: Optimize solvent polarity (e.g., dichloromethane/hexane mixtures).
- HPLC: Employ reverse-phase columns (C18) with acetonitrile/water mobile phases for high-purity isolation (>99%) .
What mechanistic strategies are used to evaluate this compound’s bioactivity in neuroprotection studies?
Advanced Research Question
- In Vitro Assays: Measure inhibition of acetylcholinesterase or NMDA receptors via fluorometric/colorimetric assays.
- Molecular Docking: Model interactions with target proteins (e.g., PIM1 kinase) using software like AutoDock.
- In Vivo Models: Assess blood-brain barrier penetration in rodent studies and monitor behavioral endpoints (e.g., Morris water maze for cognitive effects) .
How can solvent selection influence the stereochemical outcome of this compound derivatives?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) may stabilize transition states favoring specific stereoisomers. For example:
- Ether solvents (THF) can enhance nucleophilicity of intermediates, affecting regioselectivity.
- Chiral catalysts (e.g., L-proline) in asymmetric synthesis can induce enantiomeric excess. Validate outcomes via chiral HPLC or circular dichroism (CD) spectroscopy .
What analytical workflows are recommended for stability testing under varying pH and temperature conditions?
Basic Research Question
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- UPLC-MS Monitoring: Track degradation products and quantify stability (e.g., half-life calculations).
- Accelerated Stability Chambers: Test thermal stability at 40°C/75% RH over 4–8 weeks .
How can computational tools predict the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT Calculations: Optimize transition-state geometries to predict regioselectivity in electrophilic substitutions.
- Machine Learning Models: Train on existing piperidine derivative datasets to forecast reaction yields or byproduct formation.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways .
What strategies mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
